![molecular formula C12H17ClFN3 B1477322 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine CAS No. 2098087-69-3](/img/structure/B1477322.png)
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine” is characterized by the presence of a pyrimidine ring, a piperidine ring, and a fluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine” include a molecular weight of 229.68 g/mol .Scientific Research Applications
Pyrimidine Synthesis and Reactivity
- A foundational study explores the synthesis and reactivity of simple fluoropyrimidines, including derivatives of "4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine." It was discovered that fluoropyrimidines react significantly faster than their halogenated counterparts in piperidinolysis reactions. This reactivity suggests potential applications in the development of novel synthetic routes for pyrimidine derivatives (Brown & Waring, 1974).
Halogen/Halogen Displacement
- Research on silyl-mediated halogen/halogen displacement in pyridines and other heterocycles including pyrimidine derivatives shows the potential for selective halogen exchange reactions. This technique can be applied to modify the chemical structure of "4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine" for various applications in synthetic chemistry and drug development (Schlosser & Cottet, 2002).
Directed Lithiation
- The study on directed lithiation of halopyridines to achieve regioselective functionalization provides insights into modifying pyrimidine and piperidine cores. Such methodologies can be instrumental in the functionalization of "4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine" for developing new compounds with potential biological activities (Marsais et al., 1988).
Synthesis of New Fluorinated Derivatives
- Synthesis and characterization of new fluorinated pyrimidine derivatives highlight the importance of introducing fluorine atoms into the pyrimidine ring. The presence of fluorine can significantly affect the biological activity of the compounds, suggesting that "4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine" could serve as a precursor in the development of new pharmaceutical agents with enhanced efficacy and selectivity (Popova et al., 1999).
Molecular Docking and Experimental Analyses
- A study combining DFT, molecular docking, and experimental analyses on a closely related compound demonstrates its potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties. This suggests that derivatives of "4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine" could be explored for their biological activities and potential applications in medicinal chemistry (Aayisha et al., 2019).
properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFN3/c1-9-15-10(13)7-11(16-9)17-5-3-12(2,8-14)4-6-17/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGCSBJFALSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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